2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine
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Overview
Description
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can help in maintaining the required temperature and pressure conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern.
1,3,4-Oxadiazole: Another regioisomer with distinct properties.
1,2,5-Oxadiazole:
Uniqueness
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and its stability under various conditions make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)8-11-9(14-12-8)7-6(10)3-4-13-7/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
WKVSESJTAWGILR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2C(CCO2)N |
Origin of Product |
United States |
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